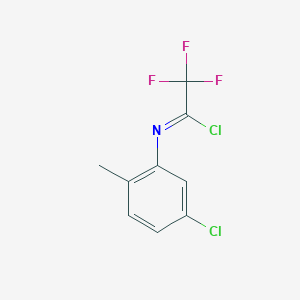
N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride
Description
N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride: is an organic compound characterized by the presence of a trifluoroacetimidoyl group attached to a chlorinated methylphenyl ring
Properties
Molecular Formula |
C9H6Cl2F3N |
|---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H6Cl2F3N/c1-5-2-3-6(10)4-7(5)15-8(11)9(12,13)14/h2-4H,1H3 |
InChI Key |
OOUUOQQEGITKMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 5-chloro-2-methylphenylamine with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding addition products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Conditions: Reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include substituted amides, esters, or thioesters.
Addition Products: The addition of nucleophiles results in the formation of corresponding adducts.
Scientific Research Applications
Chemistry: In chemistry, N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is used as a reagent in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its ability to form stable adducts with biological molecules makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride exerts its effects involves the interaction of its functional groups with target molecules. The trifluoroacetimidoyl group can form strong bonds with nucleophiles, leading to the formation of stable adducts. This interaction can modulate the activity of biological molecules and pathways, making it useful in drug design.
Comparison with Similar Compounds
- N-(5-Chloro-2-methylphenyl)-benzenesulfonamide
- N-(5-Chloro-2-methylphenyl)-phthalamic acid
- N-(5-Chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide
Comparison: Compared to similar compounds, N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring strong and stable interactions with nucleophiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


